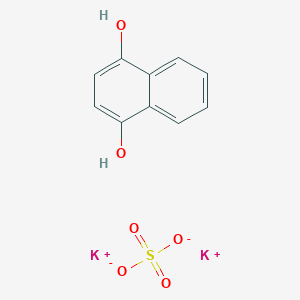

Potassium 1-hydroxy-4-naphthol sulfate

Description

Properties

IUPAC Name |

dipotassium;naphthalene-1,4-diol;sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O2.2K.H2O4S/c11-9-5-6-10(12)8-4-2-1-3-7(8)9;;;1-5(2,3)4/h1-6,11-12H;;;(H2,1,2,3,4)/q;2*+1;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBAPCOLCMGDICY-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2O)O.[O-]S(=O)(=O)[O-].[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8K2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of Potassium 1 Hydroxy 4 Naphthol Sulfate

Established Synthetic Routes to Potassium 1-Hydroxy-4-Naphthol Sulfate (B86663)

The preparation of potassium 1-hydroxy-4-naphthol sulfate typically commences from readily available naphthol precursors. The strategic introduction of the sulfate group and subsequent salt formation are critical steps in achieving the desired product.

Direct Sulfation Strategies from Naphthol Precursors

A primary route to this compound involves the direct sulfation of a protected 1,4-dihydroxynaphthalene (B165239) derivative. A common starting material for this synthesis is 1,4-naphthoquinone (B94277). The synthesis proceeds through a multi-step process that includes reduction, protection, sulfation, and deprotection.

One established method begins with the reduction of 1,4-naphthoquinone to 1,4-dihydroxynaphthalene. Subsequently, to achieve selective sulfation at the 1-position, one of the hydroxyl groups is protected. This is often accomplished by reacting 1,4-dihydroxynaphthalene with a protecting group like benzyl (B1604629) iodide to form 4-(benzyloxy)-1-naphthol.

The sulfation of the free hydroxyl group in 4-(benzyloxy)-1-naphthol is then carried out using a suitable sulfating agent. Chlorosulfuric acid in the presence of a base like N,N-dimethylaniline is a common reagent for this transformation, leading to the formation of potassium 1-(benzyloxy)-4-naphthol sulfate. nih.gov The final step involves the removal of the benzyl protecting group, typically through catalytic hydrogenation, to yield the target compound, this compound.

Alternatively, the direct sulfonation of 1-naphthol (B170400) using sulfur trioxide has been studied. This reaction can lead to a mixture of sulfonic acid isomers, with the potential for sulfation at the hydroxyl group to form a sulfate ester, which can then rearrange. mdpi.com However, for the specific synthesis of 1-hydroxy-4-naphthol sulfate, the use of a precursor with the 4-position already hydroxylated and protected is generally preferred to ensure regioselectivity.

Salt Formation and Optimization of Yields

The formation of the potassium salt is a crucial step in the synthesis and purification of 1-hydroxy-4-naphthol sulfate. Following the sulfation reaction, the resulting sulfonic acid or sulfate ester is typically neutralized with a potassium base, such as potassium hydroxide (B78521) (KOH), to yield the desired potassium salt.

Optimization of yields in these synthetic routes often focuses on several factors:

Reaction Conditions: Temperature, reaction time, and the choice of solvent can significantly impact the efficiency of the sulfation and protection/deprotection steps.

Stoichiometry of Reagents: Careful control of the molar ratios of the starting materials, sulfating agents, and bases is essential to maximize product formation and minimize side reactions.

| Step | Reagents and Conditions | Typical Yield |

| Reduction of 1,4-naphthoquinone | Sodium dithionite | >90% |

| Protection of 1,4-dihydroxynaphthalene | Benzyl iodide, base | 60-70% |

| Sulfation of protected naphthol | Chlorosulfuric acid, N,N-dimethylaniline | 70-80% |

| Deprotection and Salt Formation | H₂, Pd/C; KOH | 85-95% |

Synthesis of Analogs and Structurally Related Naphthol Sulfate Compounds

The synthesis of analogs of this compound allows for the exploration of structure-activity relationships and the development of new compounds with tailored properties.

Functional Group Transformations and Modifications of the Naphthalene (B1677914) Core

Modifications to the naphthalene core of 1-hydroxy-4-naphthol sulfate can be achieved by starting with appropriately substituted naphthol precursors. For instance, the introduction of substituents such as halogens or alkyl groups on the aromatic rings can be accomplished prior to the sulfation step.

Functional group transformations can also be performed on the hydroxyl groups. For example, the synthesis of 4'-hydroxypropranolol sulfate, a metabolite of propranolol, involves the alkylation of the hydroxyl group of a protected naphthol sulfate intermediate. nih.gov This demonstrates the feasibility of introducing more complex side chains to the naphthol sulfate scaffold.

Preparation of Substituted Naphthol Sulfate Derivatives

The preparation of substituted naphthol sulfate derivatives can be systematically approached. For example, starting with a substituted 1-naphthol, a similar synthetic sequence of protection, sulfation, and deprotection can be employed. The nature and position of the substituent on the naphthalene ring can influence the reactivity and biological activity of the resulting naphthol sulfate.

| Analog Type | Synthetic Strategy | Example Precursor |

| Halogenated Analog | Synthesis from a halogenated naphthol | 5-Bromo-2-naphthol mdpi.com |

| Alkoxy Analog | Alkylation of a hydroxyl group | 4-Methoxy-1-naphthol scbt.com |

| Aminoalkylated Analog | Alkylation with an amino-containing group | N/A |

Advanced Purification Techniques for Naphthol Sulfate Compounds

The purification of this compound and its analogs is critical to obtaining a high-purity product. A combination of techniques is often employed to remove unreacted starting materials, byproducts, and other impurities.

Crystallization is a fundamental technique for the purification of solid compounds. The choice of solvent is crucial for effective crystallization. For potassium sulfate salts, recrystallization from aqueous solutions or mixed solvent systems is common. The process can be induced by cooling the solution or by the addition of an anti-solvent. youtube.comyoutube.com

Ion-exchange chromatography (IEX) is a powerful technique for separating ionic compounds like naphthol sulfates. purolite.comlibretexts.orgtechnologynetworks.com Anion-exchange chromatography is particularly suitable, where the negatively charged sulfate group of the compound binds to a positively charged stationary phase. The compound is then eluted by increasing the ionic strength of the mobile phase, typically with a salt gradient. This method is highly effective in separating the desired product from non-ionic impurities and other charged species.

Other Chromatographic Methods such as reversed-phase chromatography can also be utilized, particularly for the purification of less polar precursors or protected intermediates.

| Purification Technique | Principle | Typical Application | Efficiency |

| Recrystallization | Differential solubility in a solvent system | Final product purification | Good to Excellent |

| Ion-Exchange Chromatography | Separation based on charge | Purification of the final potassium salt | Excellent |

| Column Chromatography (Silica Gel) | Separation based on polarity | Purification of intermediates | Good |

Chromatographic Purification Methodologies

The purification of polar, water-soluble organic compounds such as this compound presents unique challenges that often render standard normal-phase chromatography ineffective. The high polarity of the sulfate group and the hydroxyl functionality necessitates the use of specialized chromatographic techniques. Research into the separation of analogous polar compounds, including other naphthol derivatives and aryl sulfates, provides a foundation for effective purification strategies.

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is a viable method for the purification of highly polar compounds that are poorly retained in reversed-phase chromatography. biotage.com This technique typically employs a polar stationary phase, such as silica (B1680970) or a bonded phase with polar functional groups (e.g., amine, cyano), and a mobile phase consisting of a high concentration of a non-polar organic solvent with a small amount of a polar solvent, usually water. biotage.com For this compound, an amine-bonded silica column could be effective. biotage.com The separation mechanism in HILIC is based on the partitioning of the analyte between the organic-rich mobile phase and the aqueous layer adsorbed onto the polar stationary phase.

A gradient elution method would likely be most effective, starting with a high concentration of an organic solvent like acetonitrile (B52724) and gradually increasing the proportion of water. This gradient would allow for the elution of less polar impurities first, followed by the target compound as the mobile phase polarity increases.

Reversed-Phase Chromatography

While challenging, reversed-phase chromatography can be adapted for the purification of polar compounds. The use of highly aqueous mobile phases on a C18 stationary phase can sometimes provide sufficient retention. However, for highly polar analytes like this compound, ion-pairing agents may be necessary to improve retention and peak shape. An alternative approach within reversed-phase is the use of polar-embedded or polar-endcapped columns, which are designed to be more stable in highly aqueous mobile phases and provide alternative selectivity for polar compounds.

Counter-Current Chromatography (CCC)

Counter-current chromatography is a liquid-liquid partition chromatography technique that avoids the use of solid stationary phases, thereby eliminating irreversible adsorption of polar analytes. nih.gov For the separation of polar compounds, hydrophilic organic/salt-containing aqueous two-phase solvent systems are often employed. nih.govmdpi.com A system composed of a hydrophilic organic solvent (e.g., ethanol (B145695), acetonitrile), water, and an inorganic salt (e.g., ammonium (B1175870) sulfate) could be developed to effectively partition this compound. nih.gov The selection of the appropriate solvent system is critical and is determined by the partition coefficient (K) of the target compound.

A potential two-phase solvent system for the purification of this compound could be an ethanol-ammonium sulfate-water system. nih.gov The optimal ratio of these components would need to be determined experimentally to achieve a suitable partition coefficient for efficient separation.

Table 1: Comparison of Chromatographic Techniques for the Purification of Polar Compounds

| Technique | Stationary Phase | Typical Mobile Phase | Advantages for Polar Compounds | Potential Challenges |

| HILIC | Polar (e.g., Amine-bonded silica) | High organic solvent content with a small amount of water | Good retention of very polar compounds. biotage.com | Sensitive to water content; potential for slow equilibration. |

| Reversed-Phase | Non-polar (e.g., C18) | High aqueous content, potentially with ion-pairing agents | Widely available; versatile. | Poor retention of highly polar compounds without modification. |

| CCC | Liquid (one phase of a biphasic system) | Biphasic liquid system (e.g., ethanol/water/salt) | No irreversible adsorption; high sample loading capacity. nih.gov | Solvent system selection can be complex; specialized equipment required. |

Recrystallization and Other Isolation Protocols

Recrystallization is a fundamental technique for the purification of solid compounds and is particularly well-suited for ionic salts like this compound. The success of recrystallization depends on the differential solubility of the compound and its impurities in a given solvent or solvent system at different temperatures.

Single Solvent Recrystallization

For a polar compound like this compound, highly polar solvents are the most likely candidates for single-solvent recrystallization. Water is a primary choice due to its high polarity and ability to dissolve ionic compounds. The process would involve dissolving the crude product in a minimal amount of hot water to create a saturated solution. Upon cooling, the solubility of the compound would decrease, leading to the formation of crystals, while impurities remain in the solution. The addition of a co-solvent or altering the pH might be necessary to optimize crystal formation and purity.

Solvent/Anti-Solvent Recrystallization

An alternative approach is the use of a solvent/anti-solvent system. In this method, the crude product is dissolved in a solvent in which it is highly soluble (the "solvent"). A second solvent, in which the compound is poorly soluble (the "anti-solvent"), is then added slowly until the solution becomes turbid, indicating the onset of precipitation. Gentle heating to redissolve the precipitate followed by slow cooling can yield high-purity crystals.

For this compound, a suitable solvent could be a polar protic solvent like ethanol or methanol (B129727), or even water. A less polar organic solvent, such as isopropanol (B130326) or acetone (B3395972), could then be used as the anti-solvent. researchgate.net The precise combination and ratio would need to be determined empirically.

Salting Out

"Salting out" is another technique that can be employed to isolate water-soluble organic compounds. researchgate.net This involves increasing the ionic strength of an aqueous solution by adding a high concentration of an inorganic salt, such as potassium chloride or sodium chloride. This reduces the solubility of the organic compound, causing it to precipitate. This method could be particularly useful for the final isolation of this compound from an aqueous reaction mixture or a chromatographic fraction.

Table 2: Potential Recrystallization Solvent Systems

| Recrystallization Method | Solvent(s) | Rationale |

| Single Solvent | Water | High polarity, good for dissolving ionic salts. |

| Ethanol | Polar protic solvent, may offer different solubility profile than water. | |

| Solvent/Anti-Solvent | Water/Isopropanol | Water as the solvent, isopropanol as the anti-solvent to induce precipitation. researchgate.net |

| Ethanol/Acetone | Ethanol as the solvent, acetone as the anti-solvent. |

Following recrystallization, the purified crystals are typically isolated by filtration, washed with a small amount of cold solvent (to minimize dissolution of the product), and then dried under vacuum to remove any residual solvent.

Mechanistic Investigations of Chemical and Biochemical Transformations Involving Potassium 1 Hydroxy 4 Naphthol Sulfate

Enzymatic Pathways and Sulfotransferase Activity

The biotransformation of naphthol derivatives, including the formation of sulfate (B86663) conjugates, is a critical area of study in understanding the metabolism of xenobiotics. The enzymatic pathways, particularly those involving sulfotransferases, play a pivotal role in the detoxification and subsequent excretion of these compounds.

Sulfotransferases (SULTs) are a family of phase II drug-metabolizing enzymes that catalyze the sulfonation of a wide variety of hydroxyl-containing compounds, including hormones, neurotransmitters, and xenobiotics. nih.gov This process involves the transfer of a sulfuryl group from the universal donor, adenosine 3′-phosphate 5′-phosphosulfate (PAPS), to the substrate. nih.gov

Human phenol (B47542) sulfotransferase (SULT1A1) is a key enzyme in the detoxification of phenolic xenobiotics due to its wide tissue distribution and broad substrate specificity. nih.gov It actively sulfates simple phenolic compounds. nih.gov While direct studies on Potassium 1-hydroxy-4-naphthol sulfate as a substrate are not detailed, the sulfation of the parent compound, 1-naphthol (B170400), to 1-naphthyl sulfate has been demonstrated. nih.gov For instance, recombinant human SULT4A1 has been shown to produce 1-naphthyl sulfate from 1-naphthol. researchgate.net This indicates that naphthol structures are recognized as substrates by sulfotransferases, leading to the formation of their corresponding sulfate esters. The sulfation of xenobiotics like naphthols generally transforms them into more water-soluble compounds, facilitating their elimination from the body. nih.gov

Kinetic studies of SULTs have provided insights into their reaction mechanisms. For SULT1A1, the kinetic mechanism is typically a steady-state ordered Bi-Bi reaction, where PAPS is the first substrate to bind to the enzyme, and the desulfated product, adenosine 3′,5′-diphosphate (PAP), is the last to be released. nih.gov

A common characteristic of most cytosolic SULTs is substrate inhibition by the hydroxyl substrate. nih.gov For example, in the SULT1A1-catalyzed sulfation of 2-naphthol (B1666908), uncompetitive substrate inhibition is observed. nih.gov This is attributed to the formation of a dead-end ternary complex, E-PAP-2-naphthol. nih.gov

Interestingly, the product of another reaction, para-nitrophenyl sulfate (pNPS), can activate the SULT1A1-catalyzed sulfation of 2-naphthol. This activation is proposed to occur through a bypass mechanism where pNPS transfers its sulfuryl group to the E-PAP complex before PAP is released, thereby regenerating the E-PAPS complex for the next round of catalysis. nih.govnih.gov

The following table summarizes kinetic parameters for SULT1A1 with different substrates and effectors.

| Enzyme | Substrate/Effector | Kinetic Parameter | Value |

| SULT1A1 | p-Nitrophenyl Sulfate (pNPS) | KpNPS | 75 ± 1 μM |

| SULT1A1 | 2-Naphthol (Inhibitor) | Ki | 2.6 ± 0.2 μM |

| SULT1A1 | Phenol (Activator) | - | ~4-fold activation |

This table presents kinetic data for human sulfotransferase 1A1, illustrating the enzyme's interaction with various phenolic compounds. nih.gov

The substrate specificity of sulfotransferases can be broad. SULT1A1, for example, not only sulfates xenobiotic phenols but also many endogenous molecules like hormones and neurotransmitters. nih.gov The primary cofactor required for the sulfonation reaction catalyzed by SULTs is PAPS, which provides the sulfuryl group. nih.gov

In contrast, other enzymes involved in naphthol metabolism may have different cofactor requirements. For instance, a 1-naphthol-2-hydroxylase purified from a Pseudomonas strain, which hydroxylates 1-naphthol, shows a preference for NADPH over NADH as an electron donor. nih.govresearchgate.net The Km values for NADPH and NADH were 34.2 μM and 118 μM, respectively, indicating a higher affinity for NADPH. nih.gov

| Enzyme | Substrate | Preferred Cofactor | Km for Cofactor |

| Sulfotransferases (general) | Hydroxyl-containing compounds | PAPS | Not specified |

| 1-Naphthol-2-hydroxylase | 1-Naphthol | NADPH | 34.2 μM |

| 1-Naphthol-2-hydroxylase | 1-Naphthol | NADH | 118 μM |

This table compares the cofactor requirements for sulfotransferases and a specific bacterial hydroxylase involved in naphthol metabolism. nih.govnih.gov

Microbial and Environmental Biotransformation Pathways

The fate of naphthol sulfates in the environment is significantly influenced by microbial activity. Microorganisms have evolved diverse catabolic pathways to degrade these compounds.

Microbial consortia have been shown to be capable of the complete degradation of hydroxy-naphthalene sulfonic acids. frontiersin.org A key step in this process is desulfonation, which can be initiated by 1,2-dioxygenation of the aromatic ring. frontiersin.org Following desulfonation, the resulting dihydroxynaphthalene can be further catabolized through established pathways, such as the catechol or gentisate routes. frontiersin.org

Aquatic fungi also contribute to the biotransformation of these compounds. The aquatic hyphomycete Heliscus lugdunensis can metabolize 1-naphthol, converting a portion of it into sulfated metabolites. nih.gov This suggests that sulfation is a relevant pathway in fungal metabolism of environmental pollutants. nih.gov

In bacteria, the degradation of compounds that yield 1-naphthol as an intermediate, such as the pesticide carbaryl, has been studied in detail. A Pseudomonas species, strain C4, metabolizes carbaryl by first hydrolyzing it to 1-naphthol. nih.govresearchgate.net This is followed by hydroxylation of 1-naphthol to 1,2-dihydroxynaphthalene by the enzyme 1-naphthol-2-hydroxylase. nih.govresearchgate.net The resulting diol is then further degraded via the gentisate pathway. nih.govresearchgate.net

Studies with non-human systems have identified several biotransformation products of 1-naphthol. The fungus Heliscus lugdunensis was found to convert 1-naphthol into multiple metabolites. nih.gov Within five days, approximately 12% of the initial 1-naphthol was transformed into 1-naphthylsulfate, and a compound likely identified as 4-hydroxy-1-naphthylsulfate was also detected. nih.gov Other minor products included 1-methoxy-naphthalene (3%) and 1,4-naphthoquinone (B94277) (<1%). nih.gov

In the bacterial strain Pseudomonas sp. C4, the metabolism of 1-naphthol, derived from carbaryl, leads to the formation of 1,2-dihydroxynaphthalene and subsequently gentisate as key intermediates in the degradative pathway. researchgate.net

The following table summarizes the biotransformation products of 1-naphthol identified in different microbial systems.

| Organism | Initial Substrate | Biotransformation Product(s) |

| Heliscus lugdunensis (Fungus) | 1-Naphthol | 1-Naphthylsulfate, 4-Hydroxy-1-naphthylsulfate (putative), 1-Methoxy-naphthalene, 1,4-Naphthoquinone |

| Pseudomonas sp. C4 (Bacterium) | Carbaryl (via 1-Naphthol) | 1,2-Dihydroxynaphthalene, Gentisate |

| Mixed Bacterial Consortium | Hydroxy-naphthalene sulfonic acids | Hydroxysalicylates (as dead-end metabolites by one member) |

This table details the identified metabolic products resulting from the microbial transformation of 1-naphthol and related compounds. researchgate.netfrontiersin.orgnih.gov

Anaerobic Degradation of Naphthalene (B1677914) Derivatives and Sulfate Reduction Linkages

The anaerobic biodegradation of naphthalene, the parent hydrocarbon of naphthol derivatives, is intrinsically linked to sulfate reduction in anoxic environments. Research into these pathways reveals that the initial activation of the stable naphthalene molecule by sulfate-reducing bacteria does not proceed through hydroxylation to form naphthols. Instead, the primary mechanism is a carboxylation reaction. nih.govnih.gov

Studies using sulfate-reducing enrichment cultures have demonstrated that naphthalene is initially carboxylated to 2-naphthoic acid. nih.govnih.govd-nb.infoasm.org This intermediate is then subject to a stepwise reduction of the aromatic ring system before the eventual ring cleavage. nih.gov Metabolites such as 5,6,7,8-tetrahydro-2-naphthoic acid have been identified, supporting a pathway involving ring saturation prior to fission. nih.gov

Crucially, substrate utilization tests with these naphthalene-degrading, sulfate-reducing cultures have shown that they are unable to utilize 1-naphthol or 2-naphthol as a carbon source. nih.govnih.govd-nb.infoasm.orgasm.org This indicates that naphthols are not intermediates in the primary anaerobic degradation pathway of naphthalene under these conditions. While some have suggested that naphthol may be a minor side product in certain sulfidogenic sediments, the dominant and productive degradation pathway bypasses hydroxylation. nih.govd-nb.info This suggests that for a compound like this compound to be biodegraded under similar anaerobic conditions, the metabolic pathway would likely require initial enzymatic cleavage of the sulfate and hydroxyl groups or employ a completely different enzymatic system than the one used for naphthalene.

Chemical Reactivity and Non-Enzymatic Reaction Kinetics

The oxidation chemistry of naphthols, such as 1-naphthol, has been studied more extensively than that of their sulfate-conjugated derivatives. The oxidation of 1-naphthol, whether through chemical, electrochemical, or photosensitized processes, typically proceeds via the formation of a naphthoxyl radical. This reactive intermediate can then lead to various products, including the corresponding 1,4-naphthoquinone. rsc.org Dye-sensitized photo-oxidation, for instance, gives 1,4-naphthoquinone exclusively through the addition of singlet oxygen to the naphthalene ring. rsc.org In electrochemical systems, the oxidation of naphthols can lead to the formation of polymeric films on the electrode surface.

The presence of a sulfate group, as in this compound, is expected to significantly alter this reactivity. The sulfate moiety is a strong electron-withdrawing group, which would decrease the electron density of the naphthalene ring system. This deactivation would make the ring less susceptible to electrophilic attack and increase its oxidation potential compared to the parent naphthol. Consequently, more stringent conditions would be required for oxidation.

Conversely, the reduction of the naphthalene ring system is a key step in some transformation pathways. The partial reduction of 1-naphthol is known to yield tetrahydro derivatives. While specific studies on the reduction of naphthol sulfates are limited, the electron-withdrawing nature of the sulfate group would make the aromatic ring more amenable to nucleophilic attack or reduction by chemical or electrochemical means.

It is a common assumption that Phase II metabolic conjugation, such as sulfation, leads to the inactivation of a compound's biological activity. However, investigations into the antioxidant properties of naphthol sulfates reveal a more nuanced reality. The radical scavenging activity of 1-naphthyl sulfate (1-NapS) has been compared to its parent compound, 1-naphthol (1-Nap), using established assays.

Research shows that while sulfation of 1-naphthol does diminish its antioxidant capacity, it does not eliminate it. In DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays, 1-NapS displayed significantly lower activity than 1-naphthol. jst.go.jp In contrast, the sulfate conjugate of 2-naphthol (2-NapS) showed antioxidative activities comparable to its unsulfated counterpart. This indicates that the position of the sulfate group on the naphthalene ring plays a critical role in determining the remaining antioxidant activity. jst.go.jp

The results suggest that the sulfate group at the 1-position hinders the ability of the molecule to donate a hydrogen atom or electron to stabilize a free radical, a key mechanism of antioxidant action for phenolic compounds. Despite this reduction, the sulfated form retains some capacity to scavenge free radicals.

| Compound | Assay | EC₅₀ (μM) | Relative Activity (1-Naphthol = 1) |

|---|---|---|---|

| 1-Naphthol | DPPH | 35.4 | 1.00 |

| 1-Naphthyl sulfate | DPPH | 260.1 | 0.14 |

| 1-Naphthol | ABTS | 20.3 | 1.00 |

| 1-Naphthyl sulfate | ABTS | 113.6 | 0.18 |

EC₅₀ represents the concentration of the compound required to scavenge 50% of the free radicals in the assay. A lower EC₅₀ indicates higher antioxidant activity. Data derived from studies on 1-naphthyl sulfate.

The acid-base equilibria of the hydroxyl group are fundamental to the chemical behavior of naphthols and their derivatives. Studies on related systems, particularly 2-naphthol, have provided significant insights into the kinetics of proton transfer. 2-Naphthol is a well-known "photoacid," meaning its hydroxyl group becomes significantly more acidic upon electronic excitation to its first singlet state (S₁).

This enhanced acidity facilitates excited-state proton transfer (ESPT) to surrounding solvent molecules or other proton acceptors. Picosecond spectroscopic studies have shown that in aqueous solutions, the proton transfer from excited 2-naphthol is mediated by a small cluster of water molecules. This process is temperature-dependent, with the rate of proton transfer increasing with higher temperatures.

The presence of other functional groups on the naphthalene ring influences these acid-base properties. An electron-withdrawing group, such as the sulfate in this compound, would be expected to increase the acidity (lower the pKa) of the hydroxyl group in the ground state by stabilizing the corresponding naphthoxide anion. This understanding of fundamental proton transfer dynamics and substituent effects in naphthol systems is essential for predicting the chemical reactivity, solubility, and intermolecular interactions of complex derivatives like this compound in various chemical and biological environments.

Computational Chemistry and Theoretical Modeling of Potassium 1 Hydroxy 4 Naphthol Sulfate

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to elucidating the intrinsic properties of a molecule. For derivatives of naphthalene (B1677914), these methods provide a detailed picture of electron distribution, orbital energies, and reactivity, which are crucial for predicting their chemical behavior.

Density Functional Theory (DFT) Studies of Molecular Orbitals and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. Studies on analogous naphthalene sulfonic acids, such as 4-amino-3-hydroxynaphthalene-1-sulfonic acid (AHNSA), have utilized the B3LYP functional with the 6-311++G(d,p) basis set to perform geometry optimization and calculate molecular properties. tandfonline.comindexcopernicus.com These calculations reveal important information about the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and optical properties. tandfonline.com For AHNSA, the HOMO is primarily localized on the naphthalene ring and the amino group, whereas the LUMO is distributed over the sulfonic acid group and the aromatic system. indexcopernicus.com This distribution suggests that the naphthalene ring system is the primary site for electrophilic attack.

By analogy, for 1-hydroxy-4-naphthol sulfate (B86663), the HOMO is expected to be concentrated on the naphthol ring, particularly the hydroxyl group, making it susceptible to oxidation and electrophilic substitution. The LUMO would likely be centered on the sulfate group and the naphthalene ring, indicating potential sites for nucleophilic attack or reduction.

Interactive Table: Frontier Molecular Orbital Energies of an Analogous Naphthalene Derivative (AHNSA)

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -5.67 | Highest Occupied Molecular Orbital |

| LUMO | -1.98 | Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 3.69 | Indicator of Chemical Reactivity |

Data derived from computational studies on 4-amino-3-hydroxynaphthalene-1-sulfonic acid (AHNSA) and is presented as a reasonable approximation for Potassium 1-hydroxy-4-naphthol sulfate. indexcopernicus.com

Calculation of Spectroscopic Parameters for Validation with Experimental Data

Theoretical calculations of spectroscopic data, such as FT-IR, UV-Visible, and NMR spectra, are essential for validating the computed molecular structure against experimental findings. For AHNSA, DFT calculations have been used to predict the vibrational frequencies corresponding to the functional groups present in the molecule. tandfonline.com The calculated wavenumbers for the stretching and bending vibrations of O-H, N-H, S=O, and C-S bonds in AHNSA show good agreement with experimental FT-IR spectra after appropriate scaling. tandfonline.com

Similarly, Time-Dependent DFT (TD-DFT) calculations can predict the electronic transitions observed in UV-Visible spectroscopy. For 1-hydroxy-4-naphthol sulfate, TD-DFT would likely predict transitions involving the π-electrons of the naphthalene ring system, which are responsible for its characteristic absorption bands.

Interactive Table: Calculated and Experimental Vibrational Frequencies for Key Functional Groups in an Analogous Naphthalene Derivative (AHNSA)

| Vibrational Mode | Calculated Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) |

| O-H Stretch | 3450 | 3435 |

| N-H Stretch | 3350 | 3340 |

| S=O Asymmetric Stretch | 1250 | 1245 |

| S=O Symmetric Stretch | 1050 | 1045 |

Data is based on studies of 4-amino-3-hydroxynaphthalene-1-sulfonic acid (AHNSA) and serves as an illustrative example. tandfonline.com

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, including conformational changes and interactions with their environment.

Modeling of Molecular Interactions with Solvents or Biological Macromolecules

MD simulations are particularly useful for understanding how a molecule like this compound interacts with its surroundings, such as water molecules or the active site of an enzyme. A recent study on 4-amino-3-hydroxynaphthalene-1-sulfonic acid (ANS) employed MD simulations to investigate its stable interactions with the LasR regulator protein, a key component in bacterial quorum sensing. nih.gov The simulations revealed stable binding within the protein's active site, highlighting the importance of specific intermolecular interactions. nih.gov

For this compound, MD simulations could be used to model its solvation in water, providing insights into the hydration shell around the potassium ion and the sulfated naphthol moiety. Such simulations would also be invaluable in studying its potential binding to biological targets, identifying key hydrogen bonds and hydrophobic interactions that stabilize the complex.

Prediction of Reactivity and Mechanistic Pathways

Computational chemistry offers powerful tools for predicting the reactivity of molecules and elucidating the mechanisms of chemical reactions. For substituted naphthalenes, these predictions are often based on the analysis of the electronic properties and the stability of potential reaction intermediates. acs.org

The reactivity of 1-hydroxy-4-naphthol sulfate is largely dictated by the electron-donating hydroxyl group and the electron-withdrawing sulfate group. The hydroxyl group activates the naphthalene ring towards electrophilic substitution, directing incoming electrophiles primarily to the ortho and para positions that are not already substituted. Conversely, the sulfate group deactivates the ring.

Computational models can be used to calculate the activation energies for various potential reactions, such as oxidation, sulfation, or electrophilic attack. For instance, studies on the sulfonation of naphthalene have shown that the formation of different isomers is thermodynamically or kinetically controlled, a phenomenon that can be explained through computational analysis of the reaction intermediates and transition states. acs.org The study of the photochemical reactivity of naphthol-naphthalimide conjugates has also utilized computational methods to understand the formation of reactive intermediates like quinone methides. nih.gov

Computational Elucidation of Reaction Transition States and Energy Barriers

The study of reaction mechanisms involving this compound necessitates a detailed understanding of the transition states and energy barriers that govern the transformation from reactants to products. Computational chemistry offers powerful tools to map out these potential energy surfaces.

Advanced computational methods are employed to investigate the low-lying excited states of naphthol sulfonate derivatives. koreascience.kr For instance, methodologies such as the equation-of-motion coupled-cluster singles and doubles (EOM-CCSD) and multiconfigurational quasidegenerate perturbation theory (MCQDPT2) are utilized to determine vertical transition energies and oscillator strengths to low-lying singlet excited states. koreascience.kr While these methods can predict energy spacings between excited states with good agreement with experimental data, the absolute transition energies may be overestimated. koreascience.kr

Time-dependent density functional theory (TDDFT) is another common approach, although its performance can be dependent on the functional used. koreascience.kr For example, the B3LYP functional has shown limitations in accurately describing the excited states of some naphthol sulfonate derivatives. koreascience.kr In contrast, range-separated functionals like ωB97X-D may offer improved results, though discrepancies with higher-level methods like EOM-CCSD can still exist. koreascience.kr

The investigation of reaction pathways, such as the thermal rearrangement of aryl sulfates, can also be informed by computational studies. mdpi.com These studies can propose mechanisms, for example, involving the release of sulfur trioxide from a sulfate ester under thermal conditions, followed by an intermolecular electrophilic aromatic substitution. mdpi.com Computational modeling can help to rationalize the regioselectivity of such reactions, considering steric and electronic effects. mdpi.com

Below is a table summarizing computational methods and their applications in studying compounds related to this compound:

| Computational Method | Application | Key Findings/Insights |

| EOM-CCSD | Calculation of vertical transition energies and oscillator strengths of excited states. | Provides good agreement with experimental energy spacings between excited states. koreascience.kr |

| MCQDPT2 | Determination of excited state properties. | Used in conjunction with other high-level ab initio methods for validation. koreascience.kr |

| TDDFT (e.g., B3LYP, ωB97X-D) | Estimation of electronic transition energies. | Performance is functional-dependent; may have limitations for certain naphthol derivatives. koreascience.kr |

| DFT (e.g., M06-2X) | Investigation of non-covalent interactions and reaction mechanisms. | Useful for studying π-π stacking interactions and conformational analysis. researchgate.net |

In Silico Prediction of Molecular Behavior and Stability

The stability and molecular behavior of this compound are dictated by a combination of its electronic structure, intermolecular forces, and its interaction with the surrounding environment. In silico methods provide a window into these properties.

The equilibrium structures of the ground states of related molecules like 2-naphthol (B1666908) and its sulfonate derivatives have been optimized using methods such as Møller-Plesset perturbation theory (MP2) with a reasonably large basis set (e.g., 6-311++G(2d,2p)). koreascience.kr Such calculations have found these molecules to be planar. koreascience.kr

A significant factor in the molecular behavior of aromatic compounds like this compound is the presence of π-π stacking interactions. researchgate.net Density functional theory (DFT) methods, particularly those that can accurately model non-covalent interactions like the M06-2X functional, are employed to study the stacking interaction energies of naphthalene and its derivatives. researchgate.net These studies reveal that such interactions play a crucial role in the stabilization of condensed-phase structures. researchgate.net

The stability of the sulfate group itself is a key consideration. While direct computational studies on the thermal decomposition of this compound are not widely available, insights can be drawn from related areas. For example, in biological systems, the stability of aryl sulfates is a critical factor, and deficiencies in enzymes that metabolize these compounds, such as arylsulfatase A and B, can lead to disease. nih.gov The study of the synthesis and stability of these enzymes and their substrates provides a broader context for understanding the chemical stability of the aryl sulfate moiety. nih.gov

The following table outlines key aspects of in silico predictions for the molecular behavior and stability of naphthol sulfate derivatives:

| Predicted Property | Computational Approach | Significance |

| Ground State Geometry | MP2, DFT | Provides the lowest energy conformation of the molecule, which is the starting point for further calculations. Planarity is a key feature for related molecules. koreascience.kr |

| Intermolecular Interactions | DFT (M06-2X) | Elucidates the nature and strength of non-covalent forces like π-π stacking, which influence crystal packing and solubility. researchgate.net |

| Electronic Structure | EOM-CCSD, TDDFT | Describes the distribution of electrons and the nature of molecular orbitals, which are fundamental to reactivity and spectroscopic properties. koreascience.kr |

| Chemical Stability | (Inferred from related studies) | The aryl sulfate bond is generally stable but can be cleaved under certain thermal or enzymatic conditions. mdpi.comnih.gov |

Analytical Methodologies for Research Applications of Potassium 1 Hydroxy 4 Naphthol Sulfate

Chromatographic Separation Techniques for Research Samples

Chromatography is a cornerstone for the analysis of Potassium 1-hydroxy-4-naphthol sulfate (B86663), enabling its separation from impurities and other components in a sample. The choice of technique depends on the specific research question, such as purity assessment or the analysis of metabolic products.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is a principal technique for the analysis and purification of non-volatile compounds like Potassium 1-hydroxy-4-naphthol sulfate. In research applications, HPLC is crucial for assessing the purity of the compound and for its quantification in various samples. The sodium salt of 1-hydroxy-4-naphthol sulfate, a closely related compound, is often used as a reference material in the development of such HPLC methods. nih.gov Commercially available preparations of this compound can be of technical or practical grade, with purities around 70-85%, necessitating purification for use as an analytical standard. nih.govbohrium.com

Reversed-phase HPLC is a common mode for the separation of this and related sulfonated aromatic compounds. nih.gov In this technique, a non-polar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases.

A typical HPLC method for the analysis of 4-hydroxy-1-naphthalenesulfonic acid involves a C8 or C18 column and a gradient elution with a mobile phase consisting of an aqueous buffer and an organic modifier like methanol (B129727) or acetonitrile (B52724). nih.govmdpi.com Detection is commonly performed using a photodiode array (PDA) detector, which allows for monitoring at specific wavelengths. For 4-hydroxy-1-naphthalenesulfonic acid, a wavelength of 240 nm is often used for detection. nih.gov

The following table outlines typical parameters for the HPLC analysis of 4-hydroxy-1-naphthalenesulfonic acid, which are applicable to its potassium salt.

Table 1: Illustrative HPLC Parameters for the Analysis of 4-Hydroxy-1-Naphthalenesulfonic Acid

| Parameter | Condition | Source |

|---|---|---|

| Column | Hypersil MOS-1 RPC-8, 5 µm, 250 x 4.6 mm I.D. | nih.gov |

| Mobile Phase | A: 0.1M aqueous Ammonium (B1175870) Acetate; B: Methanol | nih.gov |

| Gradient | 10-100% B in 30 min, then 100% B for 10 min | nih.gov |

| Flow Rate | 1.0 mL/min | nih.gov |

| Column Temperature | 25°C | nih.gov |

| Detection | Photodiode Array (PDA) at 240 nm | nih.gov |

| Injection Volume | 20 µL | nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolites

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. This compound itself is a non-volatile salt and therefore not directly amenable to GC-MS analysis. However, this method is highly relevant for the study of its volatile metabolites, primarily 1-naphthol (B170400), which is formed upon metabolic cleavage of the sulfate group. wiley.comuzh.choup.com

In biological matrices such as urine, 1-naphthol exists as glucuronide and sulfate conjugates. wiley.comnih.gov To analyze 1-naphthol by GC-MS, a sample preparation procedure is required, which typically involves:

Enzymatic Hydrolysis: The urine sample is treated with enzymes like β-glucuronidase and arylsulfatase to cleave the conjugate bonds and release free 1-naphthol. wiley.comuzh.ch

Extraction: The liberated 1-naphthol is then extracted from the aqueous matrix using an organic solvent.

Derivatization: As 1-naphthol contains a polar hydroxyl group, it requires derivatization to increase its volatility and thermal stability for GC analysis. wiley.comuzh.ch Common derivatization agents include silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or acetylation agents like acetic anhydride. uzh.chtci-thaijo.org

The derivatized sample is then injected into the GC-MS system. The gas chromatograph separates the components of the mixture, and the mass spectrometer provides detection and structural information, allowing for confident identification and quantification.

Table 2: Typical GC-MS Parameters for the Analysis of Derivatized 1-Naphthol

| Parameter | Condition | Source |

|---|---|---|

| GC Column | (5%-Phenyl)-methylpolysiloxane (e.g., HP-5ms) | wiley.comnih.gov |

| Derivatization Agent | Acetic Anhydride or BSA+TMCS | wiley.comuzh.ch |

| Ionization Mode | Electron Ionization (EI) | wiley.comnih.gov |

| Detection Mode | Selected Ion Monitoring (SIM) | wiley.comnih.gov |

| Quantifier Ion (for acetylated 1-naphthol) | m/z 144 | nih.gov |

| Qualifier Ion (for acetylated 1-naphthol) | m/z 186 | nih.gov |

Capillary Electrophoresis (CE) for Separation of Naphthalene (B1677914) Sulfonates

Capillary Electrophoresis (CE) is a high-resolution separation technique that is well-suited for the analysis of charged species like naphthalene sulfonates. nih.gov The separation in CE is based on the differential migration of analytes in an electric field. For anionic compounds like 1-hydroxy-4-naphthol sulfate, the separation occurs in a capillary filled with a buffer solution.

Different modes of CE can be employed for the separation of naphthalene sulfonates. Capillary Zone Electrophoresis (CZE) is the simplest form, where separation is based on differences in the charge-to-size ratio of the analytes. nih.gov The addition of organic solvents to the running buffer in CZE has been shown to improve the separation of naphthalenedisulfonate isomers. nih.gov

For more complex mixtures or to enhance selectivity, Micellar Electrokinetic Chromatography (MEKC) can be used. nih.gov In MEKC, a surfactant is added to the buffer above its critical micelle concentration. This creates a pseudo-stationary phase of micelles, allowing for the separation of both charged and neutral analytes based on their partitioning between the micelles and the surrounding buffer. Surfactants like sodium dodecyl sulfate (SDS) or Brij 35 have been used for the separation of naphthalene sulfonates. nih.gov

Spectrophotometric and Electrochemical Detection Methods

In conjunction with chromatographic separation, specific detection methods are employed for the quantification and characterization of this compound and its related compounds.

UV-Visible Spectroscopy for Quantitative Analysis

UV-Visible spectroscopy is a widely used detection method in HPLC for quantitative analysis. nih.govresearchgate.net Compounds containing chromophores, such as the naphthalene ring system in this compound, absorb light in the ultraviolet or visible region of the electromagnetic spectrum. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the analyte, which allows for quantification.

For the quantitative analysis of 1-naphthol and 2-naphthol (B1666908), the maximum absorption wavelengths (λmax) have been determined in different solvents. For instance, in water, the λmax for 1-naphthol is approximately 321.6 nm. researchgate.net In HPLC analysis of 4-hydroxy-1-naphthalenesulfonic acid, detection is often carried out at 240 nm. nih.gov The choice of wavelength depends on the specific compound and the desire to maximize sensitivity while minimizing interference from other components in the sample.

Electrochemical Innovations for Enhanced Detection

Electrochemical detection offers a sensitive and selective alternative for the analysis of electroactive compounds. While specific applications for this compound are not extensively documented, the principles of electrochemical detection are applicable to phenolic compounds and other organic acids. mdpi.comnih.gov

Electrochemical sensors, often used in conjunction with liquid chromatography, measure the current resulting from the oxidation or reduction of the analyte at an electrode surface. The potential applied to the electrode can be tuned to selectively detect the compound of interest.

Innovations in electrode materials, such as the use of graphene-based sensors, have shown promise for the highly sensitive detection of various organic acids. nih.gov These advanced materials can offer a larger surface area and enhanced electron transfer kinetics, leading to lower detection limits. For instance, graphene-based electrochemical sensors have been developed for the detection of perfluoroalkyl carboxylic acids with detection limits in the nanomolar range. nih.gov The development of such sensors for naphthalene sulfonates could provide a powerful tool for their trace analysis in complex samples.

Fluorescence Assays Utilizing Naphthol Sulfate Derivatives

Naphthalene and its derivatives are a significant class of organic compounds extensively studied for their unique photophysical and chemical properties. nih.gov These compounds, including naphthol sulfate derivatives, are valuable in the development of fluorescence probes. nih.gov The rigid plane and extensive π-electron conjugation of the naphthalene structure contribute to high quantum yields and excellent photostability, which are desirable characteristics for fluorescent molecules. nih.gov Naphthalene-based fluorescent probes are noted for their strong fluorescence, electroactivity, and photostability, making them excellent candidates for various analytical and electronic applications. nih.gov

The utility of naphthalene derivatives in fluorescence sensing stems from their ability to exhibit changes in their fluorescence properties upon interaction with specific analytes. nih.gov Due to their generally hydrophobic nature, these probes can demonstrate high selectivity towards certain anions and cations. nih.gov The introduction of a naphthalene moiety into a conjugated probe system can lead to an improvement in the photostability of the probe. nih.gov Researchers have successfully synthesized novel fluorescent probes based on naphthalene structures, such as those derived from 1-hydroxynaphthalene, for the sensitive and selective detection of various ions. nih.gov For instance, a probe synthesized from 1-hydroxy-2,4-diformylnaphthalene demonstrated detection limits in the nanomolar range for sulfite (B76179) ions using fluorescence spectroscopy. nih.gov The design of such probes often involves creating a system with an electron donor and an acceptor connected by a double bond, where the interaction with an analyte alters the electronic structure and, consequently, the fluorescence emission. nih.gov The investigation of the photophysical properties of naphthalene derivatives is typically conducted using UV-visible and fluorescence spectroscopy. nih.gov

Below is a table summarizing the key properties of naphthalene derivatives that make them suitable for fluorescence assays.

| Property | Description | Relevance to Fluorescence Assays |

| High Quantum Yield | Naphthalene dyes efficiently convert absorbed light into emitted fluorescent light due to their rigid plane and large π-electron conjugation. nih.gov | Results in brighter, more easily detectable fluorescent signals, enhancing assay sensitivity. |

| Excellent Photostability | The chemical structure is resistant to degradation when exposed to light. nih.gov | Allows for longer or repeated measurements without significant loss of signal intensity, improving reliability. |

| Structural Modifiability | The naphthalene core can be chemically modified with various functional groups to tune its optical properties. mdpi.com | Enables the design of highly selective and sensitive probes for specific target analytes. mdpi.com |

| Strong Fluorescence | These derivatives are known for their intense fluorescence emission. nih.gov | Contributes to high signal-to-noise ratios in analytical measurements. |

| Hydrophobicity | The intrinsic hydrophobic nature can be leveraged for selective binding. nih.gov | Enhances selectivity towards specific ions and biomolecules in complex matrices. nih.gov |

Development and Characterization of Reference Materials

Preparation of High-Purity Standards for Analytical Research

The availability of high-purity reference materials is fundamental for ensuring the accuracy and reliability of analytical measurements. xrfscientific.comresearchgate.net this compound is available as a reference standard from specialized suppliers for research purposes. lgcstandards.comscbt.com These standards are often produced by manufacturers accredited to international standards such as ISO/IEC 17025, which outlines the general requirements for the competence of testing and calibration laboratories. lgcstandards.com The process of creating a high-purity organic reference material involves several critical stages, beginning with synthesis and followed by rigorous purification. researchgate.netasm.org

While specific proprietary purification protocols for this compound are not detailed, general methods for purifying organic compounds to a high-purity standard include techniques like recrystallization, sublimation, and chromatography. The goal is to remove impurities that could interfere with analytical results. Following purification, the material undergoes extensive characterization to confirm its identity and purity. xrfscientific.com This characterization establishes the metrological traceability of the material, which links its measured value to a national or international standard through an unbroken chain of calibrations. xrfscientific.com Analytical techniques such as quantitative nuclear magnetic resonance (qNMR) can be employed to assess the purity of high-purity organic reference materials. researchgate.net The final product is a well-characterized, high-purity standard suitable for use in calibrating instruments and validating analytical methods. researchgate.net

Validation of Analytical Methods using Certified Reference Materials

Method validation is the process of demonstrating that an analytical method is suitable for its intended purpose, ensuring the reliability and reproducibility of test results. aroscientific.com The use of Certified Reference Materials (CRMs) is a crucial component of the validation process. aroscientific.comresearchgate.net CRMs are standards that have one or more certified property values, produced by a certified manufacturer, and come with a certificate providing traceability. xrfscientific.comresearchgate.net They are used to assess the performance of analytical methods and the laboratories that perform them. canada.ca

The validation of an analytical method using a CRM involves evaluating several key parameters, including accuracy, precision, and linearity. aroscientific.com

Accuracy : To assess accuracy, the mean result of a method applied to a CRM is compared to the CRM's certified value. canada.ca A statistically acceptable agreement between the measured value and the certified value confirms the accuracy of the method. aroscientific.comcanada.ca

Precision : Precision, or repeatability, is assessed by repeatedly analyzing a CRM under the same operating conditions over a short interval. aroscientific.comcanada.ca The consistency of the results is then evaluated. aroscientific.com

Linearity : CRMs at different concentration levels can be used to construct calibration curves, which helps in confirming the method's linearity and reducing analytical bias. aroscientific.com

The validation process is guided by metrological traceability, which ensures that measurement results can be compared across different laboratories and times. xrfscientific.com Regulatory and accreditation bodies like ISO/IEC 17025 require documented validation to ensure data integrity. aroscientific.com

The following table provides a hypothetical example of how a laboratory's performance might be assessed for accuracy using a CRM, based on principles outlined in reference materials. canada.ca

| Parameter | Value | Notes |

| CRM Certified Value (XC) | 15.20 µg/g | The certified concentration of the analyte in the reference material. |

| CRM 95% Confidence Interval (CI) | ± 0.05 µg/g | The uncertainty associated with the certified value. |

| Between-Laboratories Std. Dev. (σLm) | 0.10 µg/g | From the CRM certification report, representing the variability between labs in the certification study. canada.ca |

| Laboratory Mean Result (XL) | 15.45 µg/g | The average of replicate measurements performed by the testing laboratory. |

| Laboratory Standard Deviation (SwL) | 0.08 µg/g | The precision of the laboratory's measurements. |

| Accuracy Test: | XC - XL | ≤ 2σLm | |15.20 - 15.45| = 0.25 | The absolute difference between the certified and laboratory mean values. |

| Acceptance Criterion | 0.25 > 0.20 (2 * 0.10) | The calculated difference (0.25) is compared against the acceptance limit (2 * σLm = 0.20). canada.ca |

| Conclusion | Accuracy Not Accepted | In this hypothetical case, the laboratory's accuracy is found to be unsatisfactory relative to the CRM certification program measurements. canada.ca |

Role As a Research Intermediate and Reagent in Advanced Chemical Applications

Precursor in Organic Synthesis for Non-Dye Applications

While historically naphthol derivatives have been central to the dye industry, the application of compounds like potassium 1-hydroxy-4-naphthol sulfate (B86663) extends into the synthesis of complex organic molecules for uses other than coloration.

Use in the Synthesis of Complex Naphthol Derivatives

Potassium 1-hydroxy-4-naphthol sulfate, or its close derivatives, can serve as a precursor in the multi-step synthesis of complex naphthol-based molecules. The strategic placement of the hydroxyl and sulfate groups allows for selective chemical modifications. For instance, the synthesis of 4'-hydroxypropranolol sulfate, a major metabolite of the beta-blocker propranolol, initiates from 1,4-naphthoquinone (B94277). This process involves a sulfation step to produce potassium 1-(benzyloxy)-4-naphthol sulfate, a structurally related intermediate, highlighting the utility of sulfated naphthols in pharmaceutical synthesis. asianpubs.org The development of novel naphthoquinone-naphthol derivatives with potential anticancer activity often involves intricate synthetic pathways where various functional groups are introduced onto the naphthol skeleton. nih.gov The synthesis of such complex molecules may involve precursors with strategically placed functional groups to guide the reactions. The synthesis of various 1-naphthol (B170400) derivatives has been achieved through methods like Diels-Alder reactions followed by aromatization, demonstrating the versatility of the naphthol scaffold in creating a library of compounds with potential biological activities. nih.gov

Reagent in Various Chemical Transformations

While direct evidence for this compound as a reagent is limited in readily available literature, the catalytic activity of related sulfate-containing compounds in organic synthesis is well-documented. For example, potassium hydrogen sulfate (KHSO₄) has been effectively used as a catalyst in the one-pot, multi-component synthesis of amidoalkyl naphthols. nih.govasm.orgnih.gov This reaction proceeds under solvent-free conditions, offering a green and efficient method for producing these biologically relevant molecules. nih.govasm.org The use of a solid acid catalyst, such as sulfonic acid functionalized poly(2-naphthol), for the protection of various functional groups further illustrates the role of sulfonate groups in facilitating chemical transformations. researchgate.net Although not the specific compound of focus, these examples suggest the potential for this compound to act as a reagent or catalyst, possibly in reactions where a mild acid or a source of the naphthol sulfate moiety is required. Commercial suppliers of this compound market it as a compound useful in organic synthesis, indicating its role as a building block or reagent in various chemical processes. researchgate.net

Substrate for Enzymatic Activity Studies in Biochemical Research

The structure of this compound makes it an ideal candidate for studying the kinetics and mechanisms of enzymes involved in the metabolism of xenobiotics, particularly sulfotransferases.

Model Compound for Investigating Sulfotransferase Kinetics

Sulfotransferases (SULTs) are a superfamily of enzymes that catalyze the transfer of a sulfonate group from the universal donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to a substrate. Naphthol derivatives are classic substrates used to investigate the kinetics of these enzymes. For example, 1-naphthol is a well-known substrate for SULT1A1, and its sulfation is monitored to determine kinetic parameters such as Kₘ and Vₘₐₓ. nih.gov The enzymatic reaction with 1-naphthol often exhibits substrate inhibition, a common characteristic of SULT enzymes. nih.gov Given that this compound is the direct product of the sulfation of 1,4-dihydroxynaphthalene (B165239), it serves as an important reference compound in such kinetic studies. The study of phenol (B47542) sulfotransferase SULT1A1 isoenzyme with 4-nitrophenol (B140041) as a substrate provides a framework for how such kinetic parameters are determined, where the formation of the sulfated product is quantified. nih.gov The availability of the sulfated product, such as this compound, is crucial for developing analytical methods to monitor the progress of these enzymatic reactions.

Applications in Material Science Research (if applicable to the compound's properties as a precursor)

While direct applications of this compound in material science are not extensively documented, the functional groups present in this molecule suggest its potential as a precursor for advanced materials. Naphthol derivatives are utilized in the synthesis of functional polymers with specific electronic or thermal properties. For instance, the pyrolysis of naphthol-functionalized polytriarylamine has been explored for creating n-type carbonaceous anodes for sodium-ion batteries. researchgate.net In another application, sulfonic acid functionalized poly(2-naphthol) has been fabricated and used as a solid acid catalyst. researchgate.net Furthermore, the enzymatic synthesis of fluorescent polymers from 2-naphthol (B1666908) demonstrates the potential to create materials with interesting optical properties. researchgate.net These examples showcase the versatility of the naphthol scaffold in materials science. The presence of both a hydroxyl and a sulfate group in this compound could allow for its incorporation into polymer backbones or as a functional side group, potentially leading to materials with unique ion-exchange, catalytic, or thermal properties.

Future Research Directions and Emerging Areas in Naphthol Sulfate Science

Development of Novel Synthetic Routes with Improved Sustainability

The traditional synthesis of naphthol derivatives often involves multi-step processes and harsh chemical reagents. Modern research is focused on developing more sustainable and efficient synthetic methodologies. A key area of development is the use of environmentally benign catalysts and solvent-free reaction conditions.

One promising approach involves the use of potassium hydrogen sulfate (B86663) (KHSO4) as a cheap and efficient catalyst for condensation reactions to produce amidoalkyl naphthols. ccsenet.orgscispace.com This method often proceeds under solvent-free conditions at elevated temperatures, offering high yields (83-96%) and cleaner reactions with simple work-up procedures involving water dilution and filtration. ccsenet.orgscispace.com The versatility of this method has been demonstrated with various aromatic aldehydes, including those with both electron-withdrawing and electron-donating groups. scispace.com Other catalysts like silicotungstic acid (H4SiW12O40) are also being explored for similar one-pot, three-component syntheses, emphasizing recyclability and high product yields. researchgate.net

Table 1: Comparison of Catalysts in Amidoalkyl Naphthol Synthesis

| Catalyst | Reaction Conditions | Key Advantages | Yield Range | Reference |

|---|---|---|---|---|

| Potassium Hydrogen Sulfate (KHSO4) | Solvent-free, 100°C | Low cost, simple work-up, efficient | 83-96% | ccsenet.orgscispace.com |

| Silicotungstic Acid (H4SiW12O40) | Solvent-free, 110°C | Recyclable, high yields, environmentally benign | High | researchgate.net |

Advanced Studies in Enzymatic Engineering for Naphthol Sulfate Synthesis or Degradation

Enzymatic processes offer high specificity and mild reaction conditions, making them attractive for the synthesis and degradation of naphthol sulfates. Research in this area focuses on identifying and engineering enzymes with desired activities.

For degradation, sulfatases have shown significant potential. A sulfatase from the snail Helix pomatia exhibits marked regiospecificity, hydrolyzing β-naphthyl sulfate much more rapidly than α-naphthyl sulfate. nih.gov This difference in reactivity, attributed to steric hindrance in the α-isomer, allows for the preparative separation of α- and β-naphthols. nih.gov The enzyme can be immobilized on supports like alumina, enhancing its stability and reusability for continuous processes. nih.gov

For synthesis, peroxidase enzymes are being explored for the polymerization of naphthols. Horseradish peroxidase (HRP), encapsulated in reversed micelles, can catalyze the oxidative coupling of 2-naphthol (B1666908) to produce fluorescent polymers. researchgate.net This enzymatic approach allows for the formation of complex structures under mild conditions. In biological systems, the sulfation of 1-naphthol (B170400) is a key metabolic pathway catalyzed by sulfotransferases in hepatocytes, demonstrating the natural occurrence of enzymatic naphthol sulfate synthesis. nih.gov

Future work in enzymatic engineering could involve site-directed mutagenesis to alter the substrate specificity of sulfatases or peroxidases, creating biocatalysts tailored for specific naphthol sulfate isomers. Furthermore, understanding the enzymatic pathways in microorganisms that degrade naphthalene (B1677914), such as the initial oxidation by naphthalene dioxygenase, can provide blueprints for developing engineered enzymes for bioremediation. cl-solutions.com

Table 2: Enzymes Involved in Naphthol Sulfate Transformations

| Enzyme | Source/Type | Reaction Catalyzed | Significance | Reference |

|---|---|---|---|---|

| Sulfatase | Helix pomatia | Regiospecific hydrolysis of β-naphthyl sulfate | Separation of naphthol isomers | nih.gov |

| Horseradish Peroxidase (HRP) | Plant enzyme | Oxidative polymerization of 2-naphthol | Synthesis of novel fluorescent polymers | researchgate.net |

| Sulfotransferases (SULTs) | Rat hepatocytes | Sulfation of 1-naphthol | Metabolic pathway, in-vivo synthesis | nih.gov |

| Naphthalene Dioxygenase | Bacteria | Oxidation of naphthalene | Initial step in biodegradation pathways | cl-solutions.com |

Exploration of Environmental Remediation Strategies through Biotransformation

The biotransformation of naphthalene and its derivatives is a cornerstone of environmental remediation strategies for sites contaminated with polycyclic aromatic hydrocarbons (PAHs). Research is actively exploring the use of microorganisms and algae to degrade these pollutants into less harmful compounds.

Microbial degradation of naphthalene has been extensively studied in various bacterial strains, particularly Pseudomonas species. nih.gov Under aerobic conditions, the degradation is often initiated by naphthalene dioxygenase, which introduces hydroxyl groups to the aromatic ring, leading to intermediates like 1-naphthol and eventually to central metabolites that can be fully mineralized. cl-solutions.comnih.gov In anoxic environments, sulfate-reducing bacteria play a crucial role. nih.govd-nb.infoasm.org These organisms can oxidize naphthalene by initially carboxylating it to 2-naphthoic acid, which is then further degraded. nih.govd-nb.infoasm.orgasm.org This process is particularly relevant for remediating contaminated sediments and aquifers where oxygen is limited. nih.govd-nb.info

Bioaugmentation (adding specialized microbes) and biostimulation (adding nutrients to encourage native microbial growth) are effective strategies to enhance naphthalene degradation in soil. researchgate.net Studies have shown that a combination of these methods can lead to significantly higher degradation rates and lower half-life times for naphthalene in contaminated soil. researchgate.net

Green microalgae, such as Chlorella vulgaris, also contribute to the biotransformation of naphthalene, metabolizing it to 1-naphthol. nih.gov This highlights the potential of phytoremediation, using photosynthetic organisms to detoxify pollutants. Future research will likely focus on optimizing these biological systems, perhaps by creating microbial consortia with complementary metabolic pathways for more efficient and complete degradation of naphthol-related compounds.

Deeper Theoretical Insights into Reactivity and Structure-Property Relationships

Computational chemistry and theoretical modeling are becoming indispensable tools for understanding the fundamental properties of molecules like Potassium 1-hydroxy-4-naphthol sulfate. These methods provide deep insights into electronic structure, reactivity, and the relationship between a molecule's structure and its function.

Density Functional Theory (DFT) is a powerful method used to investigate the effects of molecular structure and solvent on chemical reactivity. researchgate.net By calculating parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), researchers can predict a molecule's stability and electron-donating or -accepting capabilities. researchgate.net Such studies can explain, for example, how the position of a sulfate group influences the antioxidant properties of naphthol. Research has shown that while sulfation at the 1-position of naphthol significantly decreases its radical-scavenging activity, sulfation at the 2-position results in a compound with antioxidant activity comparable to the unsulfated parent molecule. jst.go.jp This demonstrates that the biological or chemical activity of a sulfated conjugate is highly dependent on the substitution pattern. jst.go.jp

Computational analysis of Structure-Activity Relationships (SAR) and multi-target Structure-Activity Relationships (mtSARs) allows for the systematic study of how chemical modifications within a series of compounds affect their biological activity. uni-bonn.denih.gov These approaches can identify which structural features are critical for a desired effect and can guide the design of new compounds with improved properties. nih.gov For naphthol derivatives, these models could be used to predict their binding affinity to specific enzymes or receptors, or to forecast their photochemical reactivity. nih.gov Combining kinetic Monte Carlo and molecular dynamics simulations is another emerging area that can predict the formation and properties of complex molecular networks, which could be applied to the enzymatic polymerization of naphthols. nih.gov

Innovation in Analytical Techniques for Complex Sample Matrices

The accurate detection and quantification of naphthol sulfates and related compounds in complex samples like environmental water or biological fluids are critical for both research and monitoring. Ongoing innovation in analytical chemistry is focused on improving the sensitivity, specificity, and speed of these methods.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of naphthalene and its derivatives. nih.govnih.gov When coupled with fluorescence detection, HPLC can achieve very low detection limits, reaching the nanomolar level, which is essential for tracing these compounds in geothermal fluids or environmental waters. nih.govresearchgate.net The development of robust methods that can handle high-salinity samples without loss of resolution is a key advancement. nih.gov

Solid-Phase Extraction (SPE) is a crucial sample preparation step that concentrates the analytes and removes interfering substances from the matrix. nih.govnih.gov Innovations in this area include the development of novel adsorbent materials. For example, magnetic Fe@MgAl-layered double hydroxide (B78521) nanoparticles have been successfully used for the magnetic solid-phase extraction (MSPE) of 1-naphthol and 2-naphthol from water samples prior to HPLC analysis. researchgate.net This technique simplifies the extraction process and improves efficiency.

For structural confirmation and analysis in biological matrices, Gas Chromatography-Mass Spectrometry (GC-MS) is often the method of choice. uzh.ch The simultaneous determination of multiple naphthalene metabolites, such as 1-naphthol and 2-naphthol, in urine can be achieved by enzymatic hydrolysis of their conjugates, followed by derivatization and GC-MS analysis. uzh.ch The use of isotope-labeled internal standards in these methods ensures high accuracy and reproducibility. uzh.ch Other techniques like capillary electrophoresis and various electrochemical methods are also being explored for the analysis of naphthalene sulfonates. nih.gov

Table 3: Analytical Methods for Naphthol and Naphthalene Derivatives

| Technique | Sample Matrix | Key Features | Detection Limit Example | Reference |

|---|---|---|---|---|

| HPLC with Fluorescence | Geothermal/Environmental Water | High sensitivity, suitable for saline solutions | 0.127 µg/kg for naphthalene | nih.govresearchgate.net |

| GC-MS | Human Urine | Simultaneous determination of multiple metabolites | - | uzh.ch |

| MSPE-HPLC-UV | Environmental Water | Efficient pre-concentration with magnetic nanoparticles | 0.22 µg/L for 1-naphthol | researchgate.net |

| Capillary Electrophoresis | River Water | Alternative to chromatography | - | nih.gov |

Table of Compounds Mentioned

Q & A

Basic: What are the established synthesis protocols for Potassium 1-hydroxy-4-naphthol sulfate?

Answer:

The synthesis typically involves sulfonation and subsequent neutralization. A validated method involves reacting 1-naphthol with sulfuric acid under controlled temperature (80–100°C) to form the sulfonic acid intermediate, followed by neutralization with potassium hydroxide. Key steps include:

- Stoichiometric control : Ensure a 1:1 molar ratio of naphthol to sulfuric acid to minimize side products.

- Neutralization : Add KOH dropwise to avoid local overheating, which can degrade the product.

- Purification : Recrystallize from ethanol-water mixtures to achieve >95% purity .

| Parameter | Optimal Condition |

|---|---|

| Reaction Temperature | 85°C (±2°C) |

| Solvent System | Ethanol:Water (3:1 v/v) |

| pH Adjustment | 7.0–7.5 (post-neutralization) |

Basic: How can researchers verify the purity and structural integrity of this compound?

Answer:

Use a combination of spectroscopic and chromatographic techniques:

- UV-Vis Spectroscopy : Detect absorbance peaks at 245 nm (sulfonate group) and 310 nm (naphthol moiety) in ethanol .

- HPLC : Employ a C18 column with a mobile phase of 0.1% trifluoroacetic acid in acetonitrile/water (gradient elution) to assess purity. Retention time should align with reference standards .

- Elemental Analysis : Verify C, H, S, and K content within ±0.3% of theoretical values (C10H8K2O6S: C 35.29%, H 2.36%, K 22.97%, S 9.42%) .

Advanced: How should researchers resolve contradictions in reported solubility data (e.g., aqueous vs. ethanol systems)?

Answer:

Discrepancies often arise from variations in crystallinity or counterion interactions. To address this:

Controlled Recrystallization : Compare solubility in water (25°C: ~12 g/L) vs. ethanol (25°C: ~5 g/L) after recrystallizing from each solvent.

pH-Dependent Studies : Measure solubility at pH 4–9 to assess sulfonate group ionization effects.